1-(4-bromophenyl)ethane-1-sulfonamide
Description
Properties
CAS No. |
1249493-90-0 |
|---|---|
Molecular Formula |
C8H10BrNO2S |
Molecular Weight |
264.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Sulfonation Followed by Chlorination and Amination
This three-step approach involves:
-
Sulfonation : Treating 1-(4-bromophenyl)ethane with fuming sulfuric acid to form 1-(4-bromophenyl)ethane-1-sulfonic acid.
-
Chlorination : Converting the sulfonic acid to sulfonyl chloride using PCl₅ or SOCl₂.
-
Amination : Reacting the sulfonyl chloride with aqueous ammonia or ammonium hydroxide to yield the sulfonamide.
Hypothetical Conditions :
-
Sulfonation: 50–60°C, 6–8 hours.
-
Chlorination: Reflux in thionyl chloride (SOCl₂), 2 hours.
-
Amination: 0–5°C, pH 8–9.
Limitations :
-
Low yields (~30–40%) due to over-sulfonation side reactions.
-
Requires strict temperature control during amination to avoid decomposition.
Nucleophilic Substitution of Halogenated Intermediates
Using 1-(4-Bromophenyl)-1-Chloroethane
1-(4-Bromophenyl)-1-chloroethane can react with sodium sulfamate (NH₂SO₃Na) under nucleophilic conditions:
Reported Analogues :
Similar displacements with sodium sulfamate achieved 50–60% yields for aliphatic chlorides. For aryl-substituted substrates, yields drop to 25–35% due to steric effects.
Optimization Strategies :
-
Use polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity.
-
Phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reaction kinetics.
Oxidation of Thiol Intermediates
Thiol Oxidation Pathway
1-(4-Bromophenyl)ethane-1-thiol can be oxidized to the sulfonamide via a two-step process:
-
Thiol Synthesis : Radical addition of hydrogen sulfide to 4-bromostyrene.
-
Oxidation : Treating the thiol with hydrogen peroxide (H₂O₂) or Oxone® in aqueous ammonia.
Reaction Scheme :
Challenges :
-
Thiol intermediates are prone to disulfide formation.
-
Over-oxidation to sulfonic acids occurs without precise stoichiometry.
Friedel-Crafts Alkylation with Sulfonamide Electrophiles
Sulfonamide-Assisted Alkylation
A Friedel-Crafts approach using a sulfonamide-containing alkylating agent and bromobenzene:
Feasibility :
-
Limited by the deactivating effect of the bromine substituent, requiring harsh conditions (e.g., 100–120°C).
-
Competing side reactions (e.g., polyalkylation) reduce yields.
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Key Reagents | Yield (%) | Limitations |
|---|---|---|---|---|
| Sulfonation-Chlorination | 1-(4-Bromophenyl)ethane | H₂SO₄, SOCl₂, NH₃ | 30–40 | Over-sulfonation |
| Nucleophilic Substitution | 1-Chloroethane derivative | NaSO₃NH₂ | 25–35 | Steric hindrance |
| Thiol Oxidation | 4-Bromostyrene | H₂S, H₂O₂, NH₃ | 40–50 | Disulfide formation |
| Friedel-Crafts Alkylation | Bromobenzene | AlCl₃, CH₂(SO₂NH₂)CH₂Cl | <20 | Low regioselectivity |
Chemical Reactions Analysis
Types of Reactions
1-(4-bromophenyl)ethane-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The sulfonamide group can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted phenyl ethanesulfonamides.
Oxidation: Formation of sulfonic acids or sulfonyl chlorides.
Reduction: Formation of amines or alcohols.
Scientific Research Applications
1-(4-bromophenyl)ethane-1-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-bromophenyl)ethane-1-sulfonamide involves its interaction with specific molecular targets. The bromine atom and sulfonamide group play crucial roles in binding to enzymes or receptors, leading to inhibition or modulation of their activity. The compound may interfere with cellular pathways, affecting processes such as signal transduction and metabolic regulation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 1-(4-bromophenyl)ethane-1-sulfonamide can be contextualized by comparing it to related sulfonamides and aryl-substituted amines. Below is a detailed analysis of its analogs, focusing on synthesis, substituent effects, and physicochemical properties.
Table 1: Comparative Analysis of this compound and Analogous Compounds
Key Observations
Nitro-substituted analogs (e.g., ) exhibit stronger electron-withdrawing effects, which may further increase sulfonamide reactivity or binding affinity in biological systems.
Synthetic Routes :
- The target compound’s commercial discontinuation contrasts with active synthesis protocols for analogs. For instance, lithium-halogen exchange (used in ) is a common method for aryl-amine derivatives, while oxidative sulfonylation (as in ) is critical for sulfone derivatives.
Physicochemical Properties :
- Physical State : The target compound’s solid/liquid state is unspecified, but analogs range from oils (e.g., ) to crystalline solids (e.g., with m.p. 452–453 K).
- Stability : The sulfone derivative in demonstrates high thermal stability, whereas the nitro analog in may exhibit higher polarity and solubility in polar solvents.
Yield and Scalability :
- Yields for lithium-halogen exchange reactions (e.g., 67% in ) are moderate but industrially viable. The oxidation method in achieved 71% yield, suggesting efficient scalability for sulfone synthesis.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(4-bromophenyl)ethane-1-sulfonamide, and how can purity be maximized?
- Methodological Answer : The compound can be synthesized via sulfonation of 1-(4-bromophenyl)ethane followed by reaction with ammonia. Key steps include:
- Reaction Monitoring : Use TLC or HPLC to track intermediate formation.
- Purification : Column chromatography (silica gel, benzene eluent) achieves >95% purity, as demonstrated in sulfonamide derivative syntheses .
- Crystallization : Slow evaporation of acetone solutions yields single crystals suitable for X-ray analysis .
- Data Table :
| Step | Reagents/Conditions | Yield | Purity | Reference |
|---|---|---|---|---|
| Sulfonation | 3-Chloroperoxybenzoic acid, DCM, 273 K → RT | 71% | 95% | |
| Crystallization | Acetone evaporation | N/A | >99% |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR confirm sulfonamide group integration and aryl proton environments. Methyl and aryl protons are distinguishable at δ 1.2–2.5 ppm and δ 7.3–7.8 ppm, respectively .
- FTIR : Strong S=O stretching vibrations at 1150–1350 cm and N-H bends at 3300–3500 cm .
- X-ray Crystallography : SHELXL refines H-atom positions via riding models, with C—H distances fixed at 0.95–0.98 Å .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
